molecular formula C8H13NO B14344749 Bicyclo[3.2.0]heptane-3-carboxamide CAS No. 99709-25-8

Bicyclo[3.2.0]heptane-3-carboxamide

Cat. No.: B14344749
CAS No.: 99709-25-8
M. Wt: 139.19 g/mol
InChI Key: DTDLJVBXWQKGQN-UHFFFAOYSA-N
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Description

Bicyclo[320]heptane-3-carboxamide is an organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[320]heptane family, which is known for its rigid and strained ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]heptane-3-carboxamide typically involves the formation of the bicyclic core followed by the introduction of the carboxamide group. One common method is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization can introduce the carboxamide group through reactions with amines and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and amide formation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bicyclo[3.2.0]heptane derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bicyclo[3.2.0]heptane-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]heptane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to active sites, influencing biochemical pathways and cellular processes. The carboxamide group can form hydrogen bonds and other interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.0]heptane-3-carboxamide is unique due to its combination of a strained bicyclic ring and a reactive carboxamide group. This combination provides a versatile platform for chemical modifications and applications in various fields .

Properties

CAS No.

99709-25-8

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

bicyclo[3.2.0]heptane-3-carboxamide

InChI

InChI=1S/C8H13NO/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H2,9,10)

InChI Key

DTDLJVBXWQKGQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(C2)C(=O)N

Origin of Product

United States

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